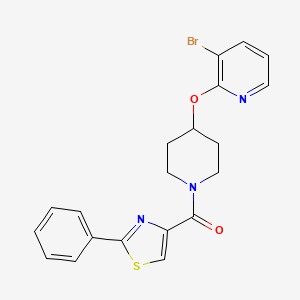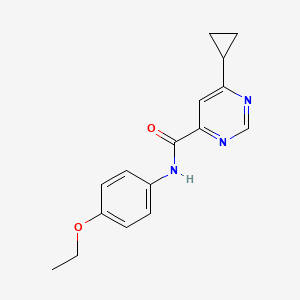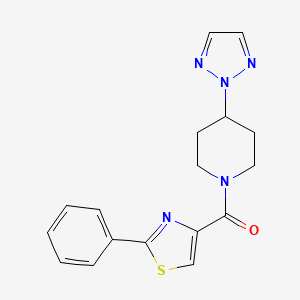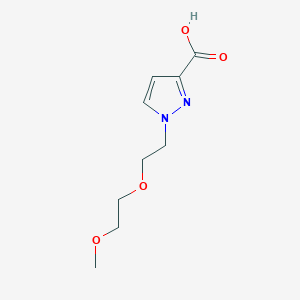
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole and carboxylic acid, with a methoxyethoxyethyl group attached . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The methoxyethoxyethyl group is a type of ether group, which are characterized by an oxygen atom connected to two alkyl or aryl groups .
Synthesis Analysis
The synthesis of similar compounds typically involves several steps, including the formation of the pyrazole ring, the introduction of the carboxylic acid group, and the attachment of the methoxyethoxyethyl group . The exact synthesis process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of similar compounds consists of a pyrazole ring, a carboxylic acid group, and a methoxyethoxyethyl group . The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions under which the reactions occur . These reactions could involve changes to the pyrazole ring, the carboxylic acid group, or the methoxyethoxyethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary depending on their specific structure . These properties could include the compound’s density, boiling point, and refractive index .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Approaches and Derivatives : The synthesis and characterization of pyrazole derivatives have been extensively studied. For instance, Kasımoğulları and Arslan (2010) synthesized a range of substituted pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. These compounds were characterized by 1H NMR, 13C NMR, Mass, FTIR, and elemental analysis, indicating the versatility of pyrazole compounds in chemical synthesis R. Kasımoğulları & B. S. Arslan, 2010.
Advanced Characterization Techniques : X-ray powder diffraction data for pyrazole derivatives, like the study by Wang et al. (2017), provide crucial information on the crystal structure of these compounds, which is essential for understanding their chemical properties and potential applications Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017.
Potential Applications
Electrochemiluminescence (ECL) : Feng et al. (2016) demonstrated that pyrazolecarboxylic metal organic frameworks exhibit highly intense electrochemiluminescence (ECL) in solution, highlighting their potential in creating efficient ECL-based sensors and devices C. Feng, Yu-heng Ma, Duo Zhang, Xue-Jing Li, Hong Zhao, 2016.
Optical Nonlinearity : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated their optical nonlinearity using the z-scan technique. They found that some derivatives exhibit significant nonlinear optical properties, making them potential candidates for optical limiting applications B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, M. Padaki, 2013.
Cytotoxicity and Anticancer Potential : Nagarapu et al. (2010) synthesized 1-(3'-(9H-carbazol-4-yloxy)-2'-hydroxypropyl)-3-aryl-1H-pyrazole-5-carboxylic acid derivatives and evaluated their cytotoxicity against cancer cells. Their study revealed that several compounds exhibit the ability to suppress tumor cell growth, indicating the therapeutic potential of pyrazole derivatives in cancer treatment L. Nagarapu, Hanmant Gaikwad, Kartheeka Sarikonda, Jhansi Mateti, Rajashaker Bantu, P. S. Raghu, Krishna Madhuri Manda, Shasi Vardhan Kalvendi, 2010.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(2-methoxyethoxy)ethyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-14-6-7-15-5-4-11-3-2-8(10-11)9(12)13/h2-3H,4-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKSEPPCANWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN1C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

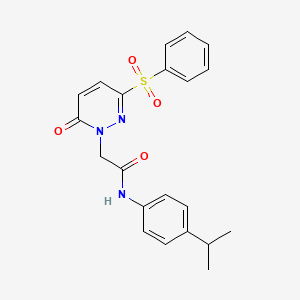

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2810328.png)


![(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B2810335.png)

![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)
![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2810338.png)

